Benzyl-PEG11-Boc
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Overview
Description
Benzyl-PEG11-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound has the molecular formula C34H60O13 and a molecular weight of 676.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG11-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and benzyl groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Coupling with Benzyl Group: The activated PEG is then coupled with a benzyl group using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG11-Boc undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and benzyl bromide.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include various benzyl-substituted PEG derivatives.
Deprotection Reactions: The major product is the free amine form of the PEG chain.
Scientific Research Applications
Benzyl-PEG11-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Employed in the development of targeted therapies for diseases by degrading specific proteins.
Medicine: Investigated for its potential in drug development, particularly in cancer therapy.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
Benzyl-PEG11-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG11-Ms: Another PEG-based PROTAC linker with a methanesulfonate group.
Benzyl-PEG11-alcohol: A PEG-based PROTAC linker with an alcohol group
Uniqueness
Benzyl-PEG11-Boc is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Properties
Molecular Formula |
C35H62O14 |
---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C35H62O14/c1-35(2,3)49-34(36)32-48-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-31-33-7-5-4-6-8-33/h4-8H,9-32H2,1-3H3 |
InChI Key |
PTMDBOQPYNBRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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